A Comprehensive Technical Guide to 2-Chloro-3-iodobenzoic Acid for Advanced Research
A Comprehensive Technical Guide to 2-Chloro-3-iodobenzoic Acid for Advanced Research
This in-depth technical guide serves as a critical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of the core physical and chemical properties of 2-Chloro-3-iodobenzoic acid, underpinned by established scientific principles and methodologies. This document is designed to bridge the gap between raw data and practical application, offering not just figures but a deeper understanding of their implications in experimental design and synthesis.
Introduction: Strategic Importance in Synthesis
2-Chloro-3-iodobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group ortho and meta to the carboxylic acid respectively, presents a versatile scaffold for the construction of complex molecular architectures. The differential reactivity of the C-Cl and C-I bonds, coupled with the directing effects of the carboxyl group, allows for selective functionalization, making it a valuable building block for novel therapeutic agents and functional materials.[1][2] This guide elucidates the fundamental physical properties that govern its behavior in various chemical environments, providing a solid foundation for its application in research and development.
Molecular and Chemical Identity
A precise understanding of the molecular identity is paramount for any experimental work. The following table summarizes the key identifiers for 2-Chloro-3-iodobenzoic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-3-iodobenzoic acid | [3] |
| CAS Number | 874817-93-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄ClIO₂ | [1][2][3][4][5] |
| Molecular Weight | 282.46 g/mol | [1][2][3][4] |
| Canonical SMILES | C1=CC(=C(C(=C1)I)Cl)C(=O)O | [3] |
| InChIKey | RHDAGVGRAVWMOP-UHFFFAOYSA-N | [3] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its handling, reactivity, and formulation characteristics. The data presented below has been compiled from predictive models and experimental data for structurally similar compounds, offering a reliable guide for laboratory practice.
| Property | Value | Notes and Implications |
| Appearance | White to yellow solid | [1][2] The color may vary based on purity. |
| Melting Point | Not experimentally determined. Estimated to be in the range of 160-180 °C. | Based on the melting point of the isomer 2-Chloro-4-iodobenzoic acid (166-170 °C).[6] A sharp melting point is a key indicator of purity. |
| Boiling Point | 360.9 ± 27.0 °C at 760 mmHg (Predicted) | [1] High boiling point is typical for aromatic carboxylic acids of this molecular weight. Decomposition may occur at this temperature. |
| Solubility | Predicted XLogP3: 2.7.[3] Soluble in methanol.[6] | The positive XLogP value suggests higher solubility in organic solvents than in water. It is expected to be soluble in polar organic solvents like alcohols, ethers, and DMSO. Aqueous solubility will be low but can be increased by deprotonation of the carboxylic acid with a base. |
| Acidity (pKa) | Not experimentally determined. Estimated to be ~2.8. | Based on the pKa of 2-chlorobenzoic acid (2.89)[7] and the predicted pKa for 2-chloro-4-iodobenzoic acid (2.75 ± 0.25).[6] The electron-withdrawing nature of the halogens increases the acidity of the carboxylic acid compared to benzoic acid (pKa 4.2). |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is essential for confirming the identity and purity of 2-Chloro-3-iodobenzoic acid. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which may be exchangeable with D₂O. The aromatic protons will exhibit complex splitting patterns (doublets or triplets) due to coupling with each other.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will show seven distinct signals: one for the carboxyl carbon (typically in the 165-175 ppm range) and six for the aromatic carbons. The carbons directly attached to the electronegative halogen atoms (C-Cl and C-I) will be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. Key expected absorptions include:
-
O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.[11]
-
C=O stretch (carboxylic acid): A strong, sharp absorption around 1700 cm⁻¹.[11]
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
-
C-I stretch: Typically in the 500-600 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Multiple sharp bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight. The isotopic pattern will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns will likely involve the loss of the carboxyl group, iodine, and chlorine atoms.[11]
Experimental Protocols for Physical Property Determination
The following section outlines standardized, step-by-step methodologies for the experimental determination of the key physical properties of 2-Chloro-3-iodobenzoic acid.
Melting Point Determination
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, providing an indication of purity.
-
Methodology:
-
A small, dry sample of 2-Chloro-3-iodobenzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-15 °C/minute initially, then slowed to 1-2 °C/minute as the estimated melting point is approached.
-
The temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.
-
-
Trustworthiness: A sharp melting range (≤ 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.
Solubility Assessment Workflow
-
Objective: To qualitatively and quantitatively assess the solubility in various solvents.
-
Methodology:
-
Qualitative Assessment: To a series of vials containing 1 mL of different solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane), add approximately 10 mg of 2-Chloro-3-iodobenzoic acid.
-
Vortex each vial for 1 minute at room temperature.
-
Visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."
-
Quantitative Assessment (for a specific solvent): Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium.
-
Filter the solution to remove undissolved solid.
-
A known volume of the clear filtrate is taken, the solvent is evaporated, and the mass of the dissolved solid is determined. Solubility is then calculated (e.g., in mg/mL).
-
Caption: Workflow for solubility assessment.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of safety. Based on GHS classifications for this compound, appropriate handling procedures must be followed.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
-
-
Precautionary Measures:
Caption: Key hazards and required safety measures.
Conclusion
2-Chloro-3-iodobenzoic acid is a compound with significant potential in synthetic chemistry. A thorough understanding of its physical properties, as detailed in this guide, is not merely academic but a prerequisite for its effective and safe utilization in the laboratory. The data and protocols provided herein are intended to empower researchers to proceed with confidence in their experimental endeavors, fostering innovation in drug discovery and materials science.
References
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PubChem. (n.d.). 2-Chloro-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-3-iodobenzoic acid (C7H4ClIO2). Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-Chloro-3-iodobenzoic acid. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2-Chloro-3-iodobenzoic Acid. Retrieved from [Link]
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Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Benzoic acid, 3-iodo- (CAS 618-51-9). Retrieved from [Link]
- Google Patents. (n.d.). CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid.
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Pearson+. (n.d.). Below are the pKa values of 2-iodobenzoic acid, 3-iodobenzoic acid, and 4-iodobenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Retrieved from [Link]
- Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure.
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Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]
- Koczon, P., et al. (1994). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics, 3(2), 71-75.
- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
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ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
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